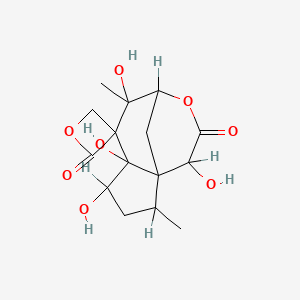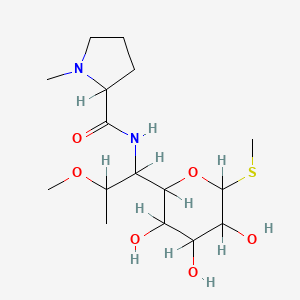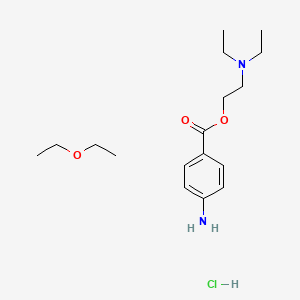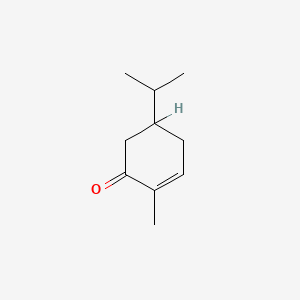
5-イソプロピル-2-メチル-2-シクロヘキセン-1-オン
概要
説明
5-Isopropyl-2-methyl-2-cyclohexen-1-one, also known as IPMCH, is a cyclic terpene ketone. It is commonly found in essential oils of plants such as lavender, rosemary, and sage. IPMCH has been studied extensively for its potential applications in various fields, including medicine, agriculture, and fragrance industries.
科学的研究の応用
化学的性質
“5-イソプロピル-2-メチル-2-シクロヘキセン-1-オン”はジヒドロカルボン化合物です {svg_1}. その化学式はC10H16Oで、分子量は152.2334です {svg_2} {svg_3}. この化合物は、外環状イソプロペニル二重結合が還元されており、®-配置を持っています {svg_4}.
熱力学的性質
この化合物は、その熱力学的性質について研究されています。 この化合物は、特定の蒸発エンタルピーを持ち、さまざまな温度で分析されています {svg_5}.
アレルゲン性
興味深いことに、“5-イソプロピル-2-メチル-2-シクロヘキセン-1-オン”はアレルゲンとして特定されています {svg_6}. アレルゲンとは、アレルギー反応を引き起こす可能性のある物質です。つまり、この化合物は、アレルギーや免疫応答に関連する研究で潜在的に使用される可能性があります。
有機合成
この化合物は、汎用性の高い求電子剤であり、さまざまな付加反応で使用されています {svg_7}. これらには、有機銅求核剤の共役付加、エノールシランとのマイケル反応、ホスホニオシリル化などが含まれます {svg_8}. これにより、この化合物は有機合成の分野で貴重な存在となっています。
環境科学
アレルゲンとしての潜在的な可能性を考えると {svg_9}、この化合物は、環境科学、特に大気質や環境中のアレルゲンに関連する研究にも関連する可能性があります。
作用機序
Target of Action
The primary target of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the molecular pathways involved in an allergic reaction . It is classified as an allergen, a chemical compound that can cause the onset of an allergic reaction .
Result of Action
The primary result of the action of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the onset of an allergic reaction . This can manifest as various symptoms, including skin reactions (such as hives, itching, and redness), respiratory symptoms (such as sneezing and difficulty breathing), and other systemic symptoms depending on the severity of the reaction.
生化学分析
Biochemical Properties
5-Isopropyl-2-methyl-2-cyclohexen-1-one plays a significant role in biochemical reactions, particularly as an allergen. It interacts with molecular pathways involved in allergic reactions by binding to specific proteins and enzymes . For instance, it can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 5-Isopropyl-2-methyl-2-cyclohexen-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
At the molecular level, 5-Isopropyl-2-methyl-2-cyclohexen-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate receptors by binding to them and inducing conformational changes that trigger downstream signaling events. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 5-Isopropyl-2-methyl-2-cyclohexen-1-one can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can affect cellular function.
Dosage Effects in Animal Models
The effects of 5-Isopropyl-2-methyl-2-cyclohexen-1-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes . For example, high doses of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can lead to toxic effects, such as cell death or tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These studies highlight the importance of dosage in determining the compound’s effects on biological systems.
Metabolic Pathways
5-Isopropyl-2-methyl-2-cyclohexen-1-one is involved in various metabolic pathways, including those related to its role as an allergen . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in the body. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and the production of different metabolites.
Transport and Distribution
The transport and distribution of 5-Isopropyl-2-methyl-2-cyclohexen-1-one within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological effects. For example, binding to specific transporters can enhance the uptake of the compound into cells, while binding to intracellular proteins can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. Alternatively, it may be directed to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization patterns are critical for the compound’s biological activity and its effects on cellular function.
特性
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGPCDVQHXOMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962964 | |
| Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43205-82-9, 33375-08-5 | |
| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043205829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-Carvotanacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 5-Isopropyl-2-methyl-2-cyclohexen-1-one exhibited cross-reactivity in animals sensitized to carvone. What does this imply about the mechanism of antigen formation for α, β-unsaturated ketones?
A1: The observed cross-reactivity between 5-Isopropyl-2-methyl-2-cyclohexen-1-one and carvone in sensitized animals provides crucial insight into the mechanism of antigen formation for α, β-unsaturated ketones like carvone. The study demonstrated that these compounds likely form antigens through a nucleophilic attack at the β-carbon by soft nucleophiles, such as the thiol group in cysteine. [] This interaction leads to the formation of a hapten-protein conjugate, which the immune system recognizes as foreign, triggering an immune response. [] The fact that 5-Isopropyl-2-methyl-2-cyclohexen-1-one, which retains the α, β-unsaturated ketone structure of carvone, elicits a cross-reaction suggests that this structural motif is critical for antigen formation and subsequent immune recognition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


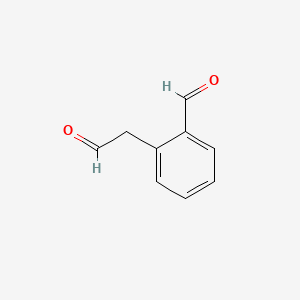

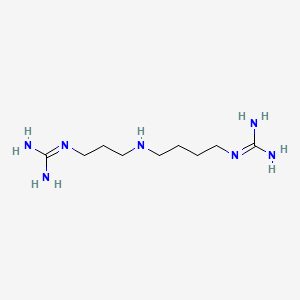
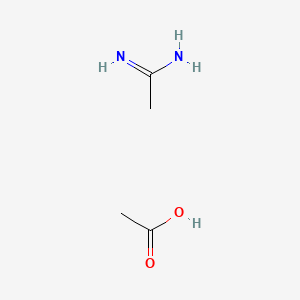
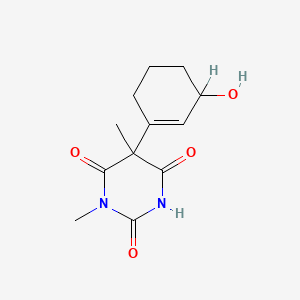


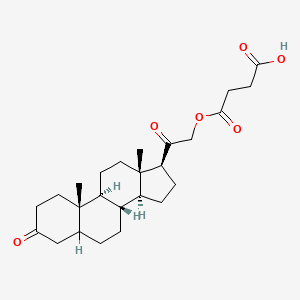

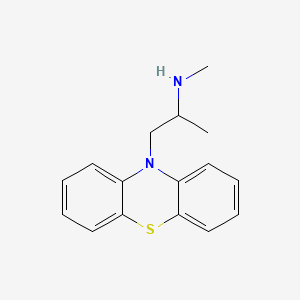
![2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1209214.png)
